Leontalbinine N-oxide

Catalog No.
S532769
CAS No.
147659-05-0
M.F
C15H22N2O2
M. Wt
262.35
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Leontalbinine N-oxide

CAS Number

147659-05-0

Product Name

Leontalbinine N-oxide

IUPAC Name

(9S,17S)-13-oxido-7-aza-13-azoniatetracyclo[7.7.1.02,7.013,17]heptadec-1-en-6-one

Molecular Formula

C15H22N2O2

Molecular Weight

262.35

InChI

InChI=1S/C15H22N2O2/c18-14-7-1-6-13-12-5-3-9-17(19)8-2-4-11(15(12)17)10-16(13)14/h11,15H,1-10H2/t11-,15-,17?/m0/s1

InChI Key

RARGGZIJTFLNNX-GXOJGJIOSA-N

SMILES

C1CC2CN3C(=C4C2[N+](C1)(CCC4)[O-])CCCC3=O

Solubility

Soluble in DMSO

Synonyms

Leontalbinine N-oxide;

Description

The exact mass of the compound Leontalbinine N-oxide is 262.1681 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Leontalbinine N-oxide is a naturally occurring alkaloid primarily derived from the seeds of the plant Sophora flavescens. This compound is characterized by its molecular formula C15H22N2O2C_{15}H_{22}N_{2}O_{2} and a molar mass of approximately 262.35 g/mol. It belongs to a class of compounds known as lupin alkaloids, which are recognized for their complex structures and diverse biological activities. The structure of Leontalbinine N-oxide features a unique arrangement of nitrogen and oxygen atoms, contributing to its reactivity and potential therapeutic applications .

Typical of nitrogen-containing compounds. One notable reaction involves its selective formation from the interaction of (+)-matrine N-oxide with ferrous reagents, which highlights its synthetic versatility . Additionally, Leontalbinine N-oxide can undergo oxidation and reduction processes, influencing its biological properties and reactivity in different environments.

Research indicates that Leontalbinine N-oxide exhibits significant biological activity, particularly in pharmacology. Studies have shown that it possesses antitumor properties, potentially through mechanisms that involve modulation of cell signaling pathways and apoptosis induction in cancer cells . Furthermore, it has been investigated for its effects on various signaling pathways, suggesting a role in broader therapeutic contexts .

The synthesis of Leontalbinine N-oxide can be achieved through several methods:

  • Isolation from Natural Sources: Extracted from Sophora flavescens seeds using solvent extraction techniques.
  • Chemical Synthesis: Involves the reaction of precursor compounds such as matrine derivatives with oxidizing agents under controlled conditions to yield Leontalbinine N-oxide .
  • Biomimetic Transformations: Recent studies have explored biomimetic approaches for synthesizing this compound, utilizing enzymatic processes that mimic natural biosynthetic pathways .

Leontalbinine N-oxide has several potential applications:

  • Pharmaceuticals: Due to its antitumor and anti-inflammatory properties, it is being studied for use in developing new cancer therapies.
  • Agricultural Chemicals: Its biological activity may also be harnessed for developing natural pesticides or herbicides.
  • Research: Used as a biochemical tool in studies related to alkaloid functions and interactions within biological systems .

Studies on the interactions of Leontalbinine N-oxide with other biomolecules have revealed important insights into its mechanism of action. For instance, it has been shown to interact with cellular receptors and enzymes, influencing various metabolic pathways. These interactions are critical for understanding how Leontalbinine N-oxide exerts its biological effects and can inform the development of targeted therapies .

Leontalbinine N-oxide shares structural and functional similarities with several other compounds within the class of lupin alkaloids. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey CharacteristicsUnique Aspects
MatrineC15H22N2C_{15}H_{22}N_{2}Antiparasitic propertiesPrecursor to Leontalbinine N-oxide
SophoridineC15H22N2C_{15}H_{22}N_{2}Anticancer activityExhibits different pharmacological profiles
OxymatrineC15H23N2C_{15}H_{23}N_{2}Antiviral effectsMore potent against specific viral strains

Leontalbinine N-oxide is unique due to its specific formation pathway from matrine derivatives, as well as its distinct biological activities that set it apart from other similar alkaloids .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.3

Exact Mass

262.1681

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2024-02-18
1: Sekine T, Saito K, Minami R, Arai N, Suzuki H, Koike Y, Murakoshi I. [A new lupin alkaloid, (-)-leontalbinine N-oxide, in Sophora flavescens var. angustifolia seeds and its synthesis by biomimetic transformation from (+)-matrine N-oxide]. Yakugaku Zasshi. 1993 Jan;113(1):53-62. Japanese. PubMed PMID: 8463957.

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